2-(3-Methoxybenzoyl)oxazole CAS number 898759-47-2 properties.
2-(3-Methoxybenzoyl)oxazole CAS number 898759-47-2 properties.
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methoxybenzoyl)oxazole (CAS Number: 898759-47-2), a molecule of significant interest within the domain of medicinal chemistry. The oxazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. This document elucidates the physicochemical properties, potential synthetic routes, characteristic reactivity, and hypothesized biological activities of 2-(3-Methoxybenzoyl)oxazole. By contextualizing this specific molecule within the broader landscape of oxazole and benzoyl chemistry, this guide aims to equip researchers with the foundational knowledge necessary for its further investigation and application in drug discovery and development.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its unique electronic and structural features allow for diverse molecular interactions, making it a privileged scaffold in medicinal chemistry.[2] Oxazole derivatives have been successfully developed as antimicrobial, anti-inflammatory, and anticancer agents.[1][3] The incorporation of a 3-methoxybenzoyl group into the oxazole ring system, as seen in 2-(3-Methoxybenzoyl)oxazole, introduces additional functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group can influence solubility and metabolic stability, while the benzoyl moiety provides a rigid scaffold for receptor binding.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimental data for 2-(3-Methoxybenzoyl)oxazole is not extensively available in the public domain, we can infer its key characteristics based on its structural components.
| Property | Value | Source/Rationale |
| CAS Number | 898759-47-2 | Public Record |
| Molecular Formula | C₁₁H₉NO₃ | Calculated |
| Molecular Weight | 203.19 g/mol | Calculated |
| Melting Point | Not available | Expected to be a solid at room temperature based on similar structures. |
| Boiling Point | Not available | Likely to be high due to its molecular weight and polar functional groups. |
| Solubility | Not available | Predicted to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis and Purification
The synthesis of 2-(3-Methoxybenzoyl)oxazole can be approached through established methods for oxazole ring formation. A plausible and efficient synthetic strategy involves the condensation of an α-haloketone with an amide, a variation of the Robinson-Gabriel synthesis.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(3-Methoxybenzoyl)oxazole.
Step-by-Step Experimental Protocol (Hypothetical)
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Acid Chloride Formation: To a solution of 3-methoxybenzoic acid in an anhydrous solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF). Slowly add oxalyl chloride at 0°C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent under reduced pressure to obtain 3-methoxybenzoyl chloride.
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Diazoketone Formation: Dissolve the crude 3-methoxybenzoyl chloride in an anhydrous ether. Cool the solution to 0°C and add a freshly prepared solution of diazomethane in ether dropwise until a persistent yellow color is observed. Stir for an additional hour at 0°C.
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α-Haloketone Synthesis: To the ethereal solution of the diazoketone, carefully add hydrobromic acid (48% in water) dropwise until the yellow color disappears and gas evolution ceases. The resulting α-bromo-3-methoxyacetophenone can be isolated by extraction and purified by chromatography.
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Oxazole Ring Formation: Dissolve the α-bromo-3-methoxyacetophenone and oxazole in a suitable solvent such as acetonitrile. Add a non-nucleophilic base (e.g., potassium carbonate) and heat the mixture under reflux until the starting materials are consumed (monitored by TLC). After cooling, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography to yield 2-(3-Methoxybenzoyl)oxazole.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-(3-Methoxybenzoyl)oxazole is dictated by the interplay of its constituent functional groups.
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Oxazole Ring: The oxazole ring is aromatic, but less so than benzene. It can undergo electrophilic aromatic substitution, although it is generally less reactive than carbocyclic aromatic rings.[2] The nitrogen atom imparts basicity to the ring, with a pKa of the conjugate acid around 0.8.[4] Deprotonation can occur at the C2 position, creating a nucleophilic center.[4]
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Benzoyl Group: The carbonyl group of the benzoyl moiety is susceptible to nucleophilic attack. This allows for a variety of derivatization reactions at this position. The methoxy group on the benzene ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.
Predicted Biological Activity and Therapeutic Potential
While no specific biological activity data for 2-(3-Methoxybenzoyl)oxazole has been published, the extensive research on structurally related compounds provides a strong basis for predicting its potential therapeutic applications.
Anticancer Activity: Tubulin Polymerization Inhibition
A compelling line of investigation stems from studies on 4-substituted methoxybenzoyl-aryl-thiazoles, which are structurally analogous to our target compound. These thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[5][6][7] They bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[6][7] Given the structural similarities, it is highly probable that 2-(3-Methoxybenzoyl)oxazole also exhibits antitubulin activity.
Caption: Hypothesized mechanism of anticancer activity.
Other Potential Activities
The broader class of oxazole derivatives has been associated with a wide spectrum of biological activities, including:
Further screening of 2-(3-Methoxybenzoyl)oxazole against these targets is warranted.
Spectroscopic Characterization (Predicted)
For unambiguous identification and characterization, spectroscopic analysis is essential. Below are the predicted key spectral features for 2-(3-Methoxybenzoyl)oxazole.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons (Benzoyl Ring): Multiplets in the range of δ 7.0-8.0 ppm.
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Aromatic Protons (Oxazole Ring): Singlets or doublets between δ 7.0-8.5 ppm.
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Methoxy Protons: A sharp singlet around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl Carbon: A resonance in the downfield region, typically δ 180-190 ppm.
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Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.
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Methoxy Carbon: A signal around δ 55-60 ppm.
Mass Spectrometry (MS)
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Molecular Ion Peak (M+): A prominent peak at m/z = 203.
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Fragmentation Pattern: Characteristic fragments corresponding to the loss of CO, OCH₃, and cleavage of the oxazole ring.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(3-Methoxybenzoyl)oxazole is not available, general precautions for handling similar aromatic ketones and heterocyclic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin and eyes.[8]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8][9]
Conclusion and Future Directions
2-(3-Methoxybenzoyl)oxazole is a promising, yet underexplored, molecule with significant potential in drug discovery. Its structural features suggest a high likelihood of interesting biological activities, particularly as an anticancer agent targeting tubulin polymerization. This technical guide provides a foundational framework for initiating research on this compound. Future work should focus on the definitive synthesis and purification of 2-(3-Methoxybenzoyl)oxazole, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough evaluation of its biological activities, including in vitro and in vivo studies, is crucial to validate its therapeutic potential.
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A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. Retrieved from [Link]
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH. Retrieved from [Link]
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Pharmacokinetic optimization of 4-substituted methoxybenzoyl-aryl-thiazole and 2-aryl-4-benzoyl-imidazole for improving oral bioavailability. (n.d.). PubMed. Retrieved from [Link]
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One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). (2022). Biomed J Sci & Tech Res. Retrieved from [Link]
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Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. Retrieved from [Link]
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